2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety linked to a 4-methoxybenzyl group. The 4-methoxybenzyl group may confer metabolic stability due to its electron-donating methoxy group, which can reduce oxidative degradation .
Properties
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-5-4-6-19(16(15)2)32-22-21-26-28(23(30)27(21)12-11-24-22)14-20(29)25-13-17-7-9-18(31-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKUCTXOGAQXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo[4,3-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and methoxybenzylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous triazolopyrazine derivatives, emphasizing structural variations and inferred pharmacological properties:
Key Observations and Structure-Activity Relationships (SAR)
Substituent Position and Bioactivity: The 8-phenoxy group is critical for scaffold stability. Chlorine (e.g., in ) increases molecular weight and may enhance target binding but reduce solubility. Methoxy/ethoxy groups (target compound, ) improve solubility and metabolic stability compared to nitro/fluoro groups (e.g., ), which are more electronegative and prone to metabolic reduction .
Linker Modifications :
- Sulfur-containing linkers (e.g., sulfanyl in ) may confer higher stability than oxygen-based linkages but could alter pharmacokinetics .
- The acetamide side chain in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability .
Synthetic Accessibility :
- Higher yields (e.g., 51% in ) are achieved with Cs₂CO₃-mediated couplings, while thiazole formation requires harsh conditions (e.g., ZnCl₂/reflux in ).
Biological Activity
The compound 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 1251707-08-0) is a complex organic molecule with significant potential in pharmacological applications. Its structure features a triazole and a pyrazine moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structural complexity includes multiple functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₂₅N₅O₃ |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1251707-08-0 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT-116). The compound's IC50 values indicate potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[8-(...)] | HCT-116 | 5.12 |
| Cabozantinib | HCT-116 | 10.00 |
In a comparative analysis, the compound exhibited superior cytotoxicity compared to cabozantinib, a well-known anticancer drug. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase after treatment with the compound.
The biological mechanism by which this compound exerts its effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies using Annexin V-FITC/PI staining techniques showed that treatment with the compound resulted in significant cell cycle arrest in the G0/G1 phase.
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may share this property.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxicity of the compound against HCT-116 colorectal cancer cells. The results indicated an IC50 value of 5.12 µM, demonstrating potent anticancer activity when compared to standard treatments.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways involved in the compound's action. The study employed flow cytometry and Western blot analyses to assess apoptosis markers and cell cycle distribution post-treatment.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The compound’s synthesis involves multi-step reactions, including:
- Condensation of triazolo-pyrazine precursors with substituted phenoxy groups.
- Substitution reactions to introduce the 4-methoxyphenylmethyl acetamide moiety. Key conditions include low temperatures (10–15°C) to minimize side reactions and inert atmospheres (e.g., nitrogen) to prevent oxidation . Solvents like ethanol or DMF are critical for solubility, while bases (e.g., NaH) facilitate deprotonation. Yield optimization requires precise pH control (6.5–7.5) and reaction time monitoring via TLC/HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy (1H/13C): Confirms regiochemistry of the triazolo-pyrazine core and substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 500–550 range) .
- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize enzyme inhibition assays (e.g., kinases, COX-2) due to structural similarities to triazolo-pyrazine analogs with reported activity . Use cell viability assays (MTT/XTT) in cancer lines (e.g., HCT-116, MCF-7) at 1–100 µM doses. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves and IC50 calculations .
Advanced Research Questions
Q. How can researchers resolve low yields during the final acetylation step?
Common issues arise from steric hindrance at the pyrazine N-2 position. Solutions include:
- Pre-activation : Use acetyl chloride with DMAP as a catalyst to enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted intermediates .
Q. What strategies address contradictory reports on its COX-2 inhibition potency?
Discrepancies may stem from assay variability (e.g., ELISA vs. fluorogenic kits). To reconcile
- Standardize assays : Use recombinant human COX-2 enzyme and measure inhibition at fixed substrate concentrations (e.g., 10 µM arachidonic acid).
- Molecular docking : Compare binding poses (e.g., Glide/AutoDock) to identify critical interactions (e.g., hydrogen bonding with His90, hydrophobic packing with Val523) .
- Mutagenesis studies : Validate key residues (e.g., Arg120) via site-directed mutagenesis in COX-2 .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Pharmacophore modeling : Map electropositive/lippophilic features to predict off-target binding (e.g., serotonin receptors, hERG channels) .
- ADMET prediction : Use tools like SwissADME to assess permeability (LogP >3.5 may indicate CNS penetration) and hepatic toxicity (CYP3A4 inhibition risk) .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to metabolic oxidation (e.g., methylphenoxy groups) .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for analogs?
- Analog synthesis : Modify substituents (e.g., replace 2,3-dimethylphenoxy with 4-fluorophenoxy) and compare bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to correlate steric/electrostatic fields with activity .
- Proteomics : Identify binding partners via pull-down assays coupled with LC-MS/MS .
Methodological Challenges
Q. How should degradation products be characterized under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–80°C for 48 hrs. Monitor via LC-MS to identify hydrolysis products (e.g., free acetamide) or oxidative metabolites .
- Stability-indicating methods : Develop UPLC methods with PDA detection (λ = 254 nm) to resolve degradation peaks .
Q. What protocols validate the compound’s stability in long-term storage?
- ICH guidelines : Store samples at 25°C/60% RH and -20°C for 6–12 months. Assess purity monthly via HPLC and crystallinity via PXRD .
- Mass balance : Account for sublimation losses by weighing samples pre/post storage .
Data Interpretation
Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines .
- Membrane permeability assays : Use Caco-2 monolayers to quantify efflux ratios (P-gp/BCRP involvement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
